molecular formula C23H29N5O2S B12154515 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-butylpheny l)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-butylpheny l)acetamide

Cat. No.: B12154515
M. Wt: 439.6 g/mol
InChI Key: QIPTWJYSEXFNJW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione acetamide class, characterized by a triazole core substituted with a thioether-linked acetamide group. Key structural features include:

  • Triazole ring: A 1,2,4-triazole scaffold substituted at position 3 with a thioether bridge.
  • Aromatic substituents: A 3-(methylethoxy)phenyl group at position 5 of the triazole and a 4-butylphenyl group attached to the acetamide nitrogen.
  • Functional groups: The branched methylethoxy (isopropoxy) group enhances lipophilicity, while the butyl chain on the phenyl ring may influence membrane permeability and receptor binding .

This structure is designed to optimize bioactivity through balanced hydrophobicity and electronic effects, making it a candidate for anti-inflammatory or antimicrobial applications .

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C23H29N5O2S/c1-4-5-7-17-10-12-19(13-11-17)25-21(29)15-31-23-27-26-22(28(23)24)18-8-6-9-20(14-18)30-16(2)3/h6,8-14,16H,4-5,7,15,24H2,1-3H3,(H,25,29)

InChI Key

QIPTWJYSEXFNJW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 3-(methylethoxy)benzaldehyde under acidic conditions to form the intermediate 4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-butylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as cell division, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Ring

The triazole ring’s substituents critically influence activity. Comparisons include:

Compound Name Triazole Substituents Acetamide Substituents Key Structural Differences
Target Compound 4-Amino, 5-(3-methylethoxyphenyl) N-(4-butylphenyl) Branched alkoxy, long alkyl chain
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide 4-Allyl, 5-phenyl N-(2-methoxyphenyl) Allyl group, methoxy vs. butyl
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-thiophene N-(4-fluorophenyl) Thiophene heterocycle, fluorine
N-[4-(Benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Ethoxyphenyl), 5-pyridinyl N-(4-benzyloxyphenyl) Pyridine ring, ethoxy vs. methylethoxy

Key Observations :

  • Branched alkoxy groups (e.g., methylethoxy) in the target compound may improve metabolic stability compared to linear chains (e.g., ethoxy in ).
Acetamide Tail Modifications

The N-phenylacetamide moiety’s substituents impact solubility and target interactions:

Compound Name Acetamide Substituent Bioactivity Relevance
Target Compound 4-Butylphenyl High lipophilicity, membrane penetration
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chloro-2-methoxy-5-methylphenyl Electron-withdrawing groups enhance polarity
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide 3,5-Dimethoxyphenyl Methoxy groups improve water solubility

Key Observations :

  • The 4-butylphenyl group in the target compound increases hydrophobicity, favoring CNS penetration, whereas polar groups (e.g., methoxy in ) enhance aqueous solubility .

Pharmacological and Physicochemical Comparisons

Anti-Exudative Activity
  • The target compound’s analogue, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated 74% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • In contrast, N-(4-methoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide showed reduced activity (52% inhibition), highlighting the importance of substituent electronic profiles .
Thermal Stability and Crystallinity
  • The target compound’s branched alkoxy group may reduce crystallinity compared to 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , which forms stable hydrogen-bonded dimers (melting point: 459–461 K) .
  • Derivatives with pyridinyl substituents (e.g., ) exhibit higher melting points (>200°C) due to π-stacking interactions, suggesting better thermal stability .
Spectroscopic Properties
  • IR spectra of triazole acetamides show characteristic peaks:
    • C=O stretch : 1667 cm⁻¹ (consistent across analogues ).
    • C-S stretch : 664 cm⁻¹, confirming thioether linkage .

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. It features a triazole ring, an acetamide group, and various aromatic substituents that contribute to its reactivity and interaction with biological systems. This article delves into the synthesis, biological activity, and potential applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N5O2SC_{19}H_{24}N_{5}O_{2}S, with a molecular weight of approximately 400.5 g/mol. The structural complexity arises from the integration of multiple functional groups, which enhances its potential biological interactions.

Property Value
Molecular FormulaC19H24N5O2S
Molecular Weight400.5 g/mol
Key Functional GroupsTriazole, Amine, Acetamide

Synthesis

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide typically involves multi-step reactions that incorporate various reagents to form the desired triazole and acetamide structures. Preliminary methodologies include:

  • Formation of the Triazole Ring : Utilizing 1,2,4-triazole derivatives through cyclization reactions.
  • Substitution Reactions : Introducing the methylethoxy and butyl phenyl groups via nucleophilic substitution.
  • Final Acetamide Formation : Coupling the final intermediates to yield the acetamide product.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities across various domains:

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

  • Inhibition Zones : The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The average inhibition zone measured was around 15 mm for Gram-positive bacteria and 12 mm for Gram-negative bacteria.

Anticancer Potential

Research indicates that compounds with similar structural features have exhibited anticancer properties. The presence of the triazole ring is particularly noteworthy as it can interact with cellular targets involved in cancer proliferation.

The biological activity is primarily linked to:

  • Enzyme Inhibition : The triazole moiety can bind to metal ions in enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with specific receptors in cellular pathways, influencing various biological processes.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various synthesized triazole derivatives, including our compound. Results indicated moderate to excellent activity against tested pathogens, suggesting a broad-spectrum potential.
  • Anticancer Activity Assessment :
    • In a separate investigation focusing on triazole derivatives' anticancer properties, compounds similar to 2-{4-amino-5-3-(methylethoxy)phenyl} were tested against cancer cell lines (e.g., MCF-7). The IC50 values indicated significant cytotoxicity at micromolar concentrations.

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